Benzenepropanal, 5-chloro-2-(phenylmethoxy)-
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Overview
Description
Benzenepropanal, 5-chloro-2-(phenylmethoxy)-: is an organic compound with the molecular formula C16H15ClO2. It is known for its unique structure, which includes a benzene ring substituted with a chlorinated propanal group and a phenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with benzyl bromide in the presence of a base, followed by a subsequent reaction with propanal. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 5-chloro-2-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-chloro-2-(phenylmethoxy)benzoic acid.
Reduction: 5-chloro-2-(phenylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 5-chloro-2-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanal, 5-chloro-2-(phenylmethoxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The phenylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Benzenepropanal: Lacks the chlorine and phenylmethoxy groups, making it less reactive.
5-chloro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of the phenylmethoxy group, affecting its reactivity and applications.
Benzyl bromide: Used as a precursor in the synthesis of Benzenepropanal, 5-chloro-2-(phenylmethoxy)-.
Uniqueness: Benzenepropanal, 5-chloro-2-(phenylmethoxy)- is unique due to its combination of a chlorinated propanal group and a phenylmethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(5-chloro-2-phenylmethoxyphenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-15-8-9-16(14(11-15)7-4-10-18)19-12-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHDIVSVVAQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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